Enantiomeric Configuration Drives Biological Outcome: (R)-Cbz vs. (S)-Cbz in Rho Kinase Inhibitor Precursors
The (R)-configuration of the ethylamine chiral center is critical for downstream biological activity. Gingras et al. (2004) synthesized both enantiomers of the Rho kinase inhibitor Y-27632 from the corresponding (R)- and (S)-1-(4-aminomethylcyclohexyl)ethylamine precursors. The (+)-(R)-enantiomer (derived from the (R)-amine) exhibited potent ROCK inhibition with an IC₅₀ of 0.14 μM in enzyme assays and stimulated neurite outgrowth at 10 μM, while the (−)-(S)-enantiomer was significantly less active [1]. The (R)-Cbz carbamate (CAS 2089671-57-6) is the direct protected precursor to this active (R)-amine, whereas the (S)-Cbz enantiomer (CAS 2089671-50-9) leads to the less active (S)-amine .
| Evidence Dimension | ROCK enzyme inhibition (IC₅₀) and neurite outgrowth activity of final deprotected amine-derived inhibitors |
|---|---|
| Target Compound Data | (R)-enantiomer-derived inhibitor (+)-1: ROCK IC₅₀ = 0.14 μM; neurite outgrowth positive at 10 μM [1] |
| Comparator Or Baseline | (−)-(S)-enantiomer-derived inhibitor (−)-1: ROCK IC₅₀ not reported (significantly less active); neurite outgrowth weak/absent [1] |
| Quantified Difference | The (R)-enantiomer-derived inhibitor is the active species; the (S)-enantiomer-derived inhibitor exhibits substantially reduced ROCK inhibition and neurite outgrowth promotion [1] |
| Conditions | ROCK-II enzyme inhibition assay; primary neuronal cell neurite outgrowth assay at 10 μM compound concentration [1] |
Why This Matters
Procurement of the correct (R)-enantiomer (CAS 2089671-57-6) rather than the (S)-enantiomer (CAS 2089671-50-9) is essential for any synthesis program targeting stereochemically active Rho kinase inhibitors, as the wrong enantiomer yields an inactive or weakly active final compound.
- [1] Gingras, K., Avedissian, H., Thouin, E., Boulanger, V., Essagian, C., McKerracher, L., & Lubell, W. D. (2004). Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. Bioorganic & Medicinal Chemistry Letters, 14(19), 4931–4934. View Source
